Ethyl 1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4'-bipiperidine-1-carboxylate
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Overview
Description
Ethyl 1’-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4’-bipiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a bipiperidine core, a pyrrolidinyl group, and a propoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1’-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4’-bipiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinyl intermediate, followed by the introduction of the propoxyphenyl group and the bipiperidine core. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Purification methods like crystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1’-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4’-bipiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1’-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4’-bipiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1’-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4’-bipiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 1’-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4’-bipiperidine-1-carboxylate can be compared with similar compounds such as:
4-(2-{[2,5-Dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide: Shares a similar pyrrolidinyl group but differs in the presence of a benzenesulfonamide moiety.
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: Contains a pyrrolidinyl group and is used in bioorthogonal reactions.
Properties
Molecular Formula |
C26H37N3O5 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
ethyl 4-[1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H37N3O5/c1-3-17-34-22-7-5-21(6-8-22)29-24(30)18-23(25(29)31)27-13-9-19(10-14-27)20-11-15-28(16-12-20)26(32)33-4-2/h5-8,19-20,23H,3-4,9-18H2,1-2H3 |
InChI Key |
HSLRCLAWBIQDBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4CCN(CC4)C(=O)OCC |
Origin of Product |
United States |
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